

# N2,N6-Bis(tert-butoxycarbonyl)-D-lysine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

Cat. No.: B152250

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An In-depth Technical Guide to **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**

## Introduction

**N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha ( $N\alpha$ ) and epsilon ( $N\epsilon$ ) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The Boc protecting groups prevent unwanted side reactions at the amino functionalities, allowing for controlled and specific peptide chain elongation.[1] They are stable under a variety of reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA).[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common workflows involving this compound.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	65360-27-2	[3][4][5]
Molecular Formula	C16H30N2O6	[3][5]
Molecular Weight	346.42 g/mol	[3][4][5]
Appearance	Colorless to off-white solid-liquid mixture	[4][5]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	514.4 ± 45.0 °C at 760 mmHg	[3][5]
Flash Point	264.9 ± 28.7 °C	[3]
pKa	3.99 ± 0.21 (Predicted)	[5]
LogP	2.52	[3]
Solubility	Soluble in DMSO (100 mg/mL with ultrasonic assistance)	[4]

## Experimental Protocols

Detailed methodologies are essential for the successful application of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** in research.

### Synthesis of Boc-Protected Lysine

A general method for the synthesis of N,N-bis-Boc protected lysine involves the reaction of lysine with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O). The following protocol is adapted from a synthesis using L-lysine hydrochloride.[2]

Materials:

- Lysine hydrochloride
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)

- Dioxane
- Deionized water
- Diethyl ether
- Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>)
- Dilute hydrochloric acid (HCl)

#### Procedure:

- Dissolve lysine hydrochloride and sodium bicarbonate in deionized water.
- Cool the solution in an ice-water bath.
- Add a solution of (Boc)<sub>2</sub>O in dioxane dropwise to the cooled lysine solution with constant stirring.
- Allow the mixture to stir at room temperature for 24 hours.
- Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)<sub>2</sub>O.
- Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.
- Extract the product three times with ethyl acetate.
- Combine the organic phases and dry over anhydrous MgSO<sub>4</sub> for 12 hours.
- Concentrate the solution under vacuum to obtain the product as a white solid.<sup>[2]</sup> A typical yield for this type of reaction is around 85%.<sup>[2]</sup>

## Use in Peptide Dendron Synthesis

N<sub>2</sub>,N<sub>6</sub>-Bis(tert-butoxycarbonyl)-lysine is a key reagent in the divergent synthesis of poly(L-lysine) dendrons.<sup>[2]</sup> The protocol below describes the coupling reaction to form a first-generation (G1) dendron.<sup>[2]</sup>

#### Materials:

- Core molecule (e.g., propargylamine)
- Boc-Lys(Boc)-OH
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated solutions of NaHCO<sub>3</sub>, NaHSO<sub>4</sub>, and NaCl

#### Procedure:

- In a flask under a nitrogen atmosphere, combine the core molecule, Boc-Lys(Boc)-OH, EDC, and HOBT in CH<sub>2</sub>Cl<sub>2</sub>.[\[2\]](#)[\[6\]](#)
- Add DIPEA to the mixture.[\[2\]](#)[\[6\]](#)
- Stir the reaction in an ice-water bath for 30 minutes.
- Allow the reaction to warm to room temperature and continue stirring for 24 hours.[\[2\]](#)
- Wash the solution sequentially with saturated NaHCO<sub>3</sub>, NaHSO<sub>4</sub>, and NaCl solutions (twice each).[\[2\]](#)
- Dry the organic phase, concentrate it, and purify the product using column chromatography.[\[2\]](#)

## Deprotection of Boc Groups

The removal of the Boc protecting groups is a critical step to expose the free amino groups for subsequent reactions. This is typically achieved under acidic conditions.[\[2\]](#)

#### Materials:

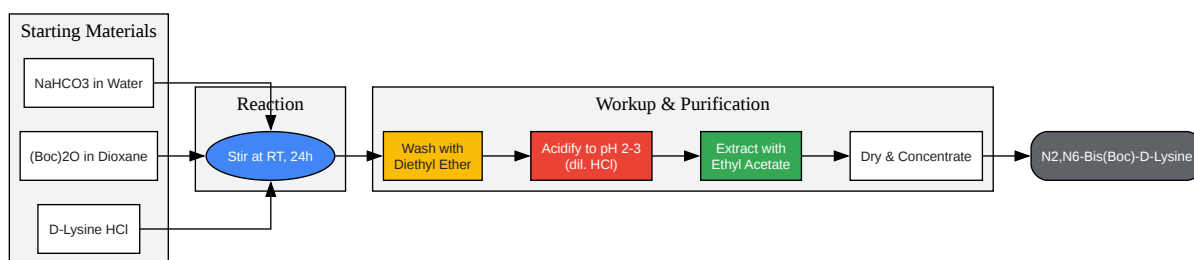
- Boc-protected compound
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Trifluoroacetic acid (TFA)
- Anhydrous diethyl ether

Procedure:

- Dissolve the Boc-protected compound in a 1:1 mixture of  $\text{CH}_2\text{Cl}_2$  and TFA.[2]
- Allow the reaction to proceed for 4 hours at room temperature.[2]
- Remove the  $\text{CH}_2\text{Cl}_2$  and TFA under vacuum.
- Precipitate the deprotected product by adding anhydrous diethyl ether and stirring for 4 hours.[2]
- Remove the diethyl ether to obtain the final product as a powder.[2]

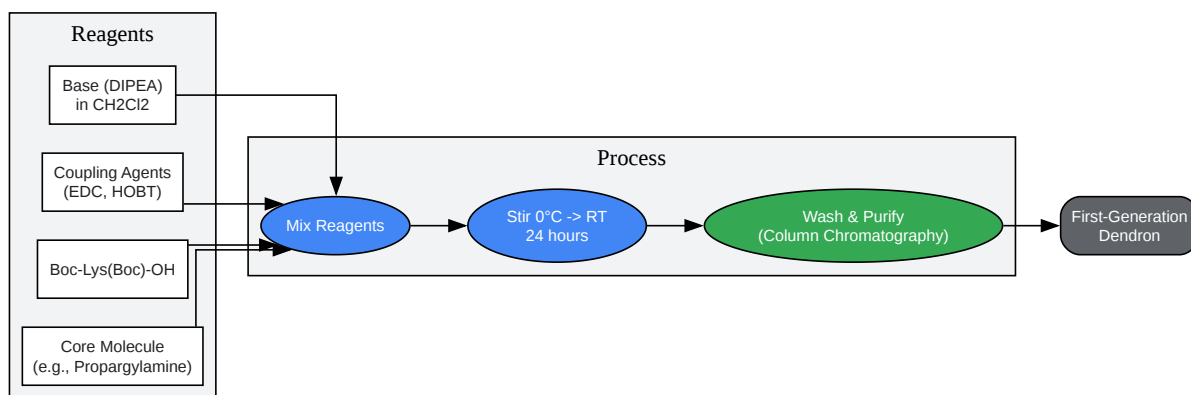
## Mandatory Visualizations

The following diagrams illustrate key workflows involving **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**.



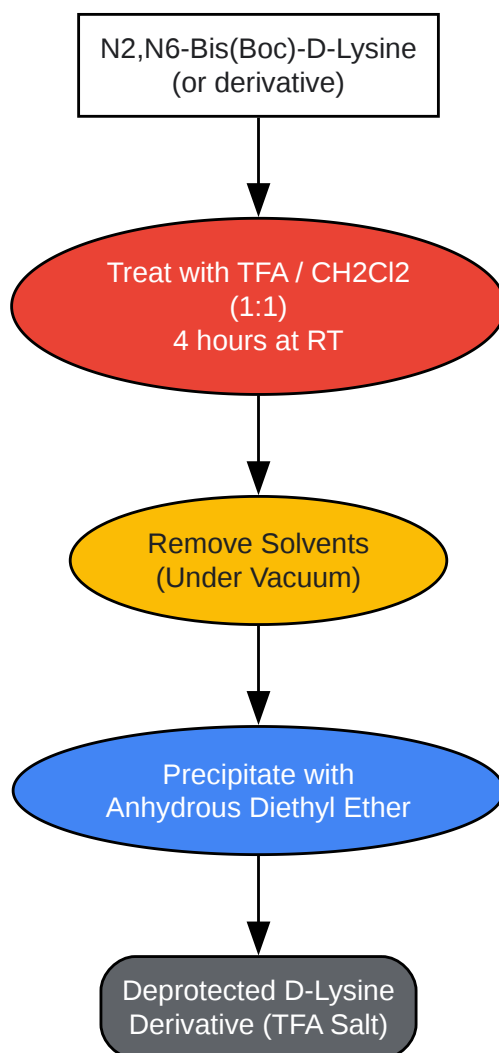
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Caption: General workflow for the synthesis of N2,N6-Bis(Boc)-D-lysine.



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Caption: Workflow for first-generation dendron synthesis using Boc-Lys(Boc)-OH.



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Caption: Logical steps for the acid-catalyzed deprotection of Boc groups.

## Stability and Storage

Proper storage is crucial to maintain the integrity of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**.

- **Pure Form:** For long-term storage, the pure compound should be kept at -20°C, where it is stable for up to 3 years.<sup>[4]</sup> It can also be stored at 4°C for up to 2 years.<sup>[4]</sup> The compound should be sealed in a dry environment.<sup>[5]</sup>
- **In Solvent:** When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.<sup>[4]</sup> It is recommended to aliquot the

solution to prevent degradation from repeated freeze-thaw cycles.[4]

## Conclusion

**N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** is an indispensable reagent for researchers and scientists in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, coupled with established protocols for its synthesis, application, and deprotection, facilitate the creation of complex peptides and other macromolecules with high precision. The dual Boc protection offers excellent stability and allows for strategic, controlled deprotection, making it a cornerstone for advanced synthetic applications.

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- To cite this document: BenchChem. [N2,N6-Bis(tert-butoxycarbonyl)-D-lysine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152250#n2-n6-bis-tert-butoxycarbonyl-d-lysine-chemical-properties\]](https://www.benchchem.com/product/b152250#n2-n6-bis-tert-butoxycarbonyl-d-lysine-chemical-properties)

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